molecular formula C40H46O11 B14084297 4-O-Demethylmanassantin B

4-O-Demethylmanassantin B

Cat. No.: B14084297
M. Wt: 702.8 g/mol
InChI Key: WQSGIPAMJXWYGZ-NPIUFYBCSA-N
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Description

4-O-Demethylmanassantin B is a dineolignan compound isolated from the plant Saururus chinensis. It is known for its potent inhibitory effects on hypoxia-inducible factor 1 (HIF-1), a transcription factor that plays a crucial role in cellular responses to low oxygen conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Demethylmanassantin B involves several steps, including the preparation of intermediate compounds. One common approach is the hydroxylation of the distal phenyl rings of manassantin B to obtain this compound. This process typically involves the use of specific reagents and catalysts under controlled conditions .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-O-Demethylmanassantin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the nature of the starting materials .

Major Products Formed

The major products formed from these reactions include modified analogues of this compound, which can be further evaluated for their biological activity and potential therapeutic applications .

Scientific Research Applications

4-O-Demethylmanassantin B has a wide range of scientific research applications:

Mechanism of Action

4-O-Demethylmanassantin B exerts its effects primarily by inhibiting the activity of hypoxia-inducible factor 1 (HIF-1). HIF-1 is a transcription factor that regulates the expression of genes involved in angiogenesis, metabolism, and cell survival under low oxygen conditions. By inhibiting HIF-1, this compound disrupts these processes, leading to reduced tumor growth and angiogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its inhibitory effects on HIF-1 compared to its parent compound, manassantin B. This makes it a more potent candidate for therapeutic applications, particularly in cancer treatment .

Properties

Molecular Formula

C40H46O11

Molecular Weight

702.8 g/mol

IUPAC Name

4-[(1R,2R)-2-[4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-1-(1,3-benzodioxol-5-yl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]-1-hydroxypropyl]-2-methoxyphenol

InChI

InChI=1S/C40H46O11/c1-21-22(2)40(28-11-15-32(35(19-28)46-7)50-24(4)38(43)26-9-13-30-36(17-26)48-20-47-30)51-39(21)27-10-14-31(34(18-27)45-6)49-23(3)37(42)25-8-12-29(41)33(16-25)44-5/h8-19,21-24,37-43H,20H2,1-7H3/t21-,22-,23-,24-,37+,38+,39+,40+/m1/s1

InChI Key

WQSGIPAMJXWYGZ-NPIUFYBCSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)O[C@H](C)[C@@H](C3=CC4=C(C=C3)OCO4)O)OC)C5=CC(=C(C=C5)O[C@H](C)[C@@H](C6=CC(=C(C=C6)O)OC)O)OC)C

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2)OC(C)C(C3=CC4=C(C=C3)OCO4)O)OC)C5=CC(=C(C=C5)OC(C)C(C6=CC(=C(C=C6)O)OC)O)OC)C

Origin of Product

United States

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